H-Ser-phe-leu-leu-arg-NH2
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Description
H-Ser-Phe-Leu-Leu-Arg-NH2 is a peptide that contains a cyclic backbone with aromatic residues . It has been shown to enhance the release of catecholamines from rat striatal slices and to inhibit platelet activation by thrombin receptor . It is also an agonist at the thrombin receptor and has been found to be effective in inhibiting the proteolytic activity of serine proteases such as thrombin, trypsin, and elastase . This peptide exhibits conformational properties that are favorable for interaction with protein receptors .
Molecular Structure Analysis
The molecular structure of H-Ser-Phe-Leu-Leu-Arg-NH2 involves a cyclic backbone with aromatic residues . The peptide sequence is Ser-Phe-Leu-Leu-Arg, and it ends with an amide group (NH2). The presence of aromatic residues (Phe) and basic residues (Arg) may influence the peptide’s conformation and interactions with other molecules.Physical And Chemical Properties Analysis
The peptide H-Ser-Phe-Leu-Leu-Arg-NH2 has a molecular weight of 634.76 . Other physical and chemical properties such as solubility, stability, and isoelectric point are not provided in the search results.Scientific Research Applications
Neuroprotective Properties
One notable research application of peptides structurally related to "H-Ser-Phe-Leu-Leu-Arg-NH2" is in the study of neuroprotective peptides, such as Humanin and its derivatives. Humanin, identified in the human brain, exhibits significant neuroprotective activity, with some derivatives showing even higher biological activity. A study by Havel, Li, and Macka (2008) explored the electrophoretic behavior of Humanin derivatives, demonstrating strong interactions with phosphate, sulfate, and sulphonate groups, which are key to their neuroprotective functions (Havel, Li, & Macka, 2008).
Peptide Adsorption Studies
Research into the adsorption of amino acids and peptides on surfaces provides insights into their structural orientations and interactions at the molecular level. Podstawka, Ozaki, and Proniewicz (2004) measured Surface-Enhanced Raman Scattering (SERS) spectra for various amino acids and their dipeptides, shedding light on the geometry and orientation of these molecules on silver surfaces. This kind of study is crucial for understanding the biochemical properties of peptides related to "H-Ser-Phe-Leu-Leu-Arg-NH2" (Podstawka, Ozaki, & Proniewicz, 2004).
Peptide and Protein Analysis
The structural analysis of peptides and proteins through techniques such as HPLC and ion mobility-TOFMS is critical for understanding their functions and interactions. A study by Srebalus Barnes and colleagues (2002) demonstrated the use of these techniques to resolve isomeric peptide mixtures, which is essential for studying complex peptide structures including those similar to "H-Ser-Phe-Leu-Leu-Arg-NH2" (Srebalus Barnes et al., 2002).
Peptide Hydrolysis and Enzymatic Studies
The study of peptide hydrolysis by enzymes provides valuable insights into their metabolic pathways and biological activities. Breddam, Widmer, and Meldal (2009) investigated the amidation of growth hormone-releasing factor by serine carboxypeptidase catalyzed transpeptidation, which has implications for understanding the processing and function of peptides including those structurally related to "H-Ser-Phe-Leu-Leu-Arg-NH2" (Breddam, Widmer, & Meldal, 2009).
Biological Activity and Peptide Design
The design and synthesis of peptide analogs based on natural sequences like "H-Ser-Phe-Leu-Leu-Arg-NH2" play a crucial role in developing new therapeutics and understanding peptide interactions. Smirnova et al. (2020) synthesized analogs of the antimicrobial peptide indolicidin to create broad-spectrum biocides with low hemolytic activity, demonstrating the potential for peptides with similar sequences to "H-Ser-Phe-Leu-Leu-Arg-NH2" in antimicrobial applications (Smirnova et al., 2020).
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N9O6/c1-17(2)13-22(27(43)36-21(25(32)41)11-8-12-35-30(33)34)38-28(44)23(14-18(3)4)39-29(45)24(37-26(42)20(31)16-40)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,40H,8,11-16,31H2,1-4H3,(H2,32,41)(H,36,43)(H,37,42)(H,38,44)(H,39,45)(H4,33,34,35)/t20-,21-,22-,23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBPTZOOUNAWQA-LSBAASHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N9O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ser-phe-leu-leu-arg-NH2 |
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